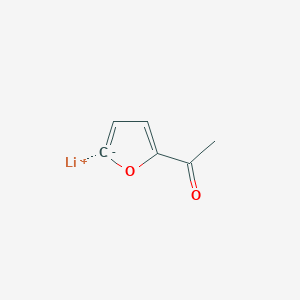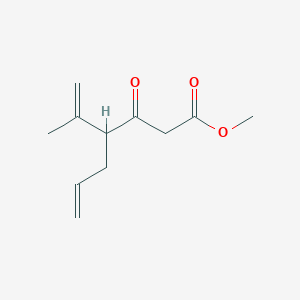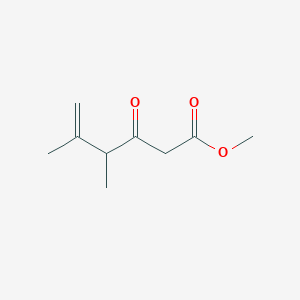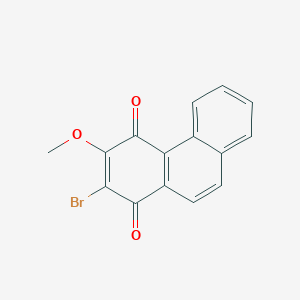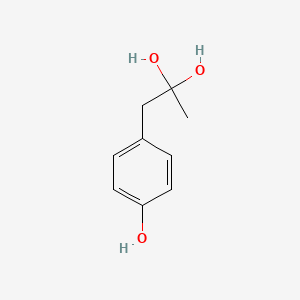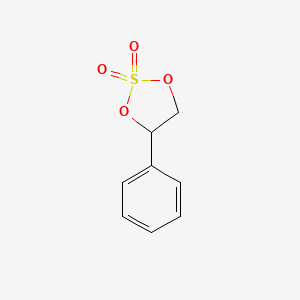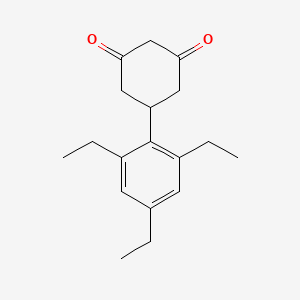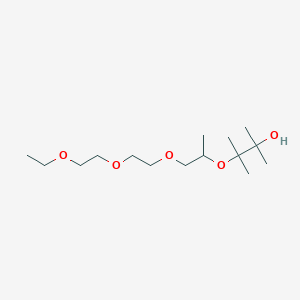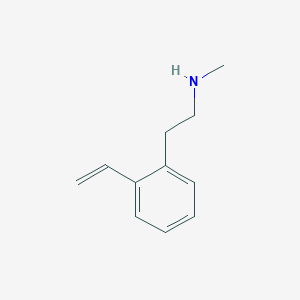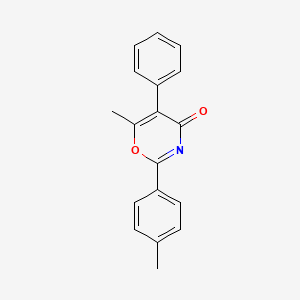![molecular formula C6H16N2O8S4 B14382688 N,N'-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide] CAS No. 89913-07-5](/img/structure/B14382688.png)
N,N'-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide] is a chemical compound with the molecular formula C6H14N2O6S4 It is characterized by the presence of two methanesulfonamide groups attached to an ethane-1,2-diyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide] typically involves the reaction of ethylenediamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Ethylenediamine+2Methanesulfonyl chloride→N,N’-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide]+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide] has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be employed in biochemical assays and as a probe for studying enzyme activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,N’-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methanesulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(methanesulfonamide): This compound has a similar structure but lacks the additional methanesulfonyl groups.
Tetraacetylethylenediamine (TAED): TAED is another ethane-1,2-diyl derivative used as a bleach activator in detergents.
N,N’-1,2-Ethanediylbis(3-oxobutanamide): This compound features a different functional group arrangement but shares the ethane-1,2-diyl backbone.
Uniqueness
N,N’-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide] is unique due to its dual methanesulfonyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
89913-07-5 |
|---|---|
Molecular Formula |
C6H16N2O8S4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[2-[bis(methylsulfonyl)amino]ethyl]-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C6H16N2O8S4/c1-17(9,10)7(18(2,11)12)5-6-8(19(3,13)14)20(4,15)16/h5-6H2,1-4H3 |
InChI Key |
ARWDIWIFWPNTJA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CCN(S(=O)(=O)C)S(=O)(=O)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexylidene}hydroxylamine](/img/structure/B14382615.png)
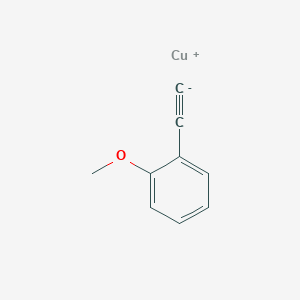
![2,2-Dimethyl-2,3,4,6,7,8-hexahydro-5H-pyrano[2,3-b]pyridin-5-one](/img/structure/B14382623.png)
![[(2-Chloro-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14382626.png)
